Product packaging for 5-ethynyl-1,2-dimethyl-1H-imidazole(Cat. No.:CAS No. 1201657-10-4)

5-ethynyl-1,2-dimethyl-1H-imidazole

Cat. No.: B3046139
CAS No.: 1201657-10-4
M. Wt: 120.15
InChI Key: FLBRASZYLXQMBC-UHFFFAOYSA-N
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Description

5-Ethynyl-1,2-dimethyl-1H-imidazole (CAS 1201657-10-4) is a specialty organic compound with the molecular formula C7H8N2 and a molecular weight of 120.15 g/mol. This chemical features an imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, which is a fundamental scaffold in medicinal chemistry due to its amphoteric nature and ability to form multiple interactions with biological targets . The molecule is further functionalized with a dimethyl group on the ring nitrogen and a terminal ethynyl group, making it a versatile building block for chemical synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Sonogashira reaction. The imidazole ring is a privileged structure in drug discovery, found in a wide array of commercially available therapeutic agents. Imidazole-based compounds are known to exhibit diverse biological activities, including antifungal, antibacterial, anticancer, and antihistaminic properties . The 1,2-dimethyl substitution on the ring is a feature present in various industrial and pharmaceutical contexts . The reactive ethynyl (acetylene) group in this compound allows researchers to efficiently construct more complex molecular architectures by forming carbon-carbon bonds, which is invaluable in the search for new bioactive molecules and materials . This makes this compound a valuable intermediate for researchers developing novel pharmaceutical candidates, especially in the creation of potential kinase inhibitors or other targeted therapies where the imidazole core can act as a metal-binding group or a key pharmacophore. The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2 B3046139 5-ethynyl-1,2-dimethyl-1H-imidazole CAS No. 1201657-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-1,2-dimethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-4-7-5-8-6(2)9(7)3/h1,5H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBRASZYLXQMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292891
Record name 5-Ethynyl-1,2-dimethyl-1H-imidazole
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Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201657-10-4
Record name 5-Ethynyl-1,2-dimethyl-1H-imidazole
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Record name 5-Ethynyl-1,2-dimethyl-1H-imidazole
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Record name 5-ethynyl-1,2-dimethyl-1H-imidazole
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Synthetic Methodologies for 5 Ethynyl 1,2 Dimethyl 1h Imidazole and Its Derivatives

Direct Synthesis Strategies for the 5-Ethynyl-1,2-dimethyl-1H-imidazole Core

Direct methods focus on the introduction of an ethynyl (B1212043) group at the C-5 position of a pre-existing 1,2-dimethyl-1H-imidazole scaffold. These strategies are often preferred for their atom economy and straightforward reaction pathways.

Regioselective Alkynylation Approaches at the C-5 Position of 1,2-Dimethyl-1H-imidazole

Achieving regioselective alkynylation at the C-5 position of 1,2-dimethyl-1H-imidazole is a primary challenge in the synthesis of the target compound. This selectivity is crucial to avoid the formation of other isomers. The inherent electronic properties of the imidazole (B134444) ring direct electrophilic substitution, but specific reagents and conditions are often necessary to favor C-5 functionalization over other positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of complex organic molecules, including this compound. nih.govyoutube.com These reactions generally involve an oxidative addition, transmetalation, and reductive elimination catalytic cycle. nih.govlibretexts.org

Sonogashira Coupling: This reaction is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org In the context of synthesizing this compound, this would involve the coupling of a 5-halo-1,2-dimethyl-1H-imidazole with a suitable protected ethyne (B1235809) source. Variations of the Sonogashira reaction that are copper-free have been developed to prevent the undesired homocoupling of alkynes, known as the Glaser coupling. wikipedia.org The efficiency of Sonogashira couplings can be enhanced by using bulky and electron-rich ligands on the palladium catalyst. libretexts.org

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. wikipedia.orglibretexts.org This method is valued for its tolerance of a wide range of functional groups. libretexts.org For the synthesis of the target molecule, a 5-stannyl-1,2-dimethyl-1H-imidazole could be coupled with an ethynyl halide, or conversely, a 5-halo-1,2-dimethyl-1H-imidazole could be coupled with an ethynylstannane. nih.gov Alkynylstannanes are highly reactive in Stille couplings. wikipedia.org

Suzuki-Miyaura Coupling: This cross-coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgorganic-chemistry.org It is known for its mild reaction conditions and the low toxicity of the boron-containing reagents. organic-chemistry.org To synthesize this compound, a 5-halo-1,2-dimethyl-1H-imidazole could be reacted with an ethynylboronic acid or ester. The Suzuki-Miyaura coupling has been successfully applied to unprotected haloimidazoles, providing access to a wide array of functionalized imidazole derivatives. researchgate.net

Oxidative Cross-Coupling: This type of reaction involves the direct coupling of two different C-H bonds, offering a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. Palladium-catalyzed oxidative coupling of enamides and alkynes has been developed for the synthesis of substituted pyrroles, demonstrating the potential for similar strategies to be applied to imidazole systems. nih.gov A silver-mediated oxidative cross-coupling/cyclization of terminal alkynes with β-enamino esters has also been reported for the synthesis of polysubstituted pyrroles. nih.gov

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
ReactionOrganometallic ReagentElectrophileKey AdvantagesPotential Challenges
Sonogashira CouplingTerminal Alkyne (activated by Cu(I))Aryl/Vinyl Halide or TriflateDirect C(sp)-C(sp2) bond formation. wikipedia.orglibretexts.orgHomocoupling of alkyne (Glaser coupling), requires inert atmosphere with Cu(I). wikipedia.org
Stille CouplingOrganostannane (Organotin)Aryl/Vinyl Halide or TriflateWide functional group tolerance, air-stable reagents. libretexts.orgToxicity of tin byproducts.
Suzuki-Miyaura CouplingOrganoboron (Boronic acid/ester)Aryl/Vinyl Halide or TriflateMild conditions, low toxicity of reagents, commercially available reagents. libretexts.orgorganic-chemistry.orgRequires base for activation of boronic acid. organic-chemistry.org
Oxidative Cross-CouplingC-H bond of one partnerC-H bond of another partnerHigh atom economy, avoids pre-functionalization. nih.govnih.govControl of regioselectivity and chemoselectivity can be difficult.

Copper Co-Catalyzed Methodologies

Copper catalysis plays a significant role, often in conjunction with palladium, in the synthesis of alkynylated heterocycles. In the Sonogashira reaction, a copper(I) co-catalyst is crucial for the activation of the terminal alkyne. wikipedia.orgyoutube.com The copper acetylide intermediate formed in the copper cycle then transmetalates with the palladium complex. wikipedia.org While effective, the presence of copper can lead to the formation of alkyne dimers through Glaser coupling, necessitating careful control of reaction conditions, such as maintaining an inert atmosphere. wikipedia.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govasianpubs.orgderpharmachemica.comjetir.org This technology has been successfully applied to the synthesis of various imidazole derivatives. nih.govderpharmachemica.com The use of microwave irradiation can provide rapid and efficient heating, which can be particularly beneficial for palladium-catalyzed coupling reactions and other transformations involved in the synthesis of this compound. The one-pot synthesis of substituted imidazoles under microwave conditions highlights the potential for developing green and efficient protocols. nih.govjetir.org

Ultrasonic Irradiation Techniques

Sonochemistry, the application of ultrasound to chemical reactions, offers another green and efficient alternative to conventional synthetic methods. mdpi.comresearchgate.netnih.gov Ultrasonic irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. mdpi.com This technique has been utilized in the synthesis of various imidazole-based compounds, demonstrating its potential to facilitate the construction of the this compound core under milder conditions. mdpi.comresearchgate.netnih.govresearchgate.net

Indirect Synthesis Routes and Imidazole Ring Construction

Indirect routes to this compound involve the construction of the imidazole ring with the ethynyl group already incorporated into one of the starting materials. This approach can be advantageous when direct alkynylation of the preformed imidazole is challenging or leads to undesirable side products.

One potential strategy involves the cyclization of appropriately substituted precursors. For instance, a 1,2-dicarbonyl compound bearing an ethynyl group could be condensed with an amine, ammonia (B1221849), and an aldehyde in a multi-component reaction, a variation of the well-known Debus-Radziszewski imidazole synthesis. jetir.org

Another approach could involve the transformation of other heterocyclic systems. For example, the denitrogenative transformation of 5-amino-1,2,3-triazoles has been shown to be an efficient method for accessing 2-substituted 1H-imidazole derivatives. nih.gov This strategy involves the acid-mediated ring opening of the triazole followed by intramolecular cyclization and rearrangement to form the imidazole core. By starting with a triazole precursor that contains the necessary substituents, it may be possible to construct the this compound ring system.

Table 2: Chemical Compounds Mentioned
Compound NameMolecular FormulaRole in Synthesis
This compoundC7H8N2Target Compound
1,2-Dimethyl-1H-imidazoleC5H8N2Starting Material
5-Halo-1,2-dimethyl-1H-imidazoleC5H7XN2 (X=Cl, Br, I)Precursor for Cross-Coupling
5-Stannyl-1,2-dimethyl-1H-imidazoleC5H7N2SnR3Precursor for Stille Coupling
Ethynylboronic acid/esterC2HB(OR)2Reagent for Suzuki-Miyaura Coupling
Palladium(0) complexes (e.g., Pd(PPh3)4)-Catalyst
Copper(I) iodide (CuI)CuICo-catalyst
5-Amino-1,2,3-triazole derivatives-Precursors for Imidazole Ring Construction

Intramolecular Cyclization Strategies for 1H-Imidazole Formation

Intramolecular cyclization represents a powerful strategy for constructing the 1H-imidazole ring system. These methods often involve the formation of a key carbon-nitrogen bond within a single precursor molecule, leading to the heterocyclic core.

One prominent approach involves the cyclization of a functionalized intermediate derived from a different heterocyclic precursor. For instance, a plausible mechanism for forming certain 2-substituted imidazoles begins with the hydrolysis of a 5-amino-1,2,3-triazoloacetal. This initial step generates a corresponding aldehyde, which then undergoes intramolecular cyclization to form an imidazotriazole intermediate. This bicyclic system can exist in equilibrium with a tautomeric form that subsequently proceeds to the final imidazole product. researchgate.net

Another advanced strategy employs transition metal catalysis to facilitate the ring closure. Palladium-catalyzed C-H activation has been developed for the intramolecular cyclization of imidazo[1,2-a]pyridine (B132010) adducts. beilstein-journals.org This type of methodology can be used to rapidly generate new chemical diversity for applications such as drug discovery. beilstein-journals.org

Furthermore, cyclization can be achieved through the formation and subsequent trapping of an imine bond within a linear peptide or peptidomimetic precursor. organic-chemistry.org In these strategies, a terminal primary amine can react with an aldehyde group within the same molecule to form a cyclic imine. This intermediate is then trapped, often through reactions like a Pictet-Spengler cyclization with an adjacent aromatic ring (such as an indole (B1671886) or another imidazole) or by reduction, to form a stable cyclic amine structure. organic-chemistry.org

Denitrogenative Transformation of Triazole Precursors

The transformation of 1,2,3-triazoles into imidazoles through the extrusion of a nitrogen molecule is a synthetically valuable and atom-economical approach. This denitrogenative process can be promoted by acid catalysis or metal-free conditions.

An efficient method has been developed for synthesizing 2-substituted 1H-imidazole derivatives from 5-amino-1,2,3-triazole precursors. researchgate.netrsc.org This acid-mediated transformation is proposed to proceed through a plausible mechanism involving several steps. researchgate.net First, the starting triazole undergoes hydrolysis to an aldehyde, which then cyclizes intramolecularly. researchgate.net The resulting intermediate eliminates nitrogen to form a carbene, which then inserts into the O-H bond of an alcohol solvent to yield the final 2-substituted imidazole. researchgate.netrsc.org This method allows for the preparation of various 2-(alkoxy(hetaryl)methyl)-1H-imidazole derivatives in good to excellent yields. researchgate.net

N-acyl-1,2,3-triazoles have been identified as key, albeit often elusive, intermediates in these transformations. nih.govacs.org The direct N-acylation of NH-1,2,3-triazoles is complex due to unpredictable regioselectivity, but these N-acyl precursors are crucial for denitrogenative ring-opening transformations. nih.govacs.org

Beyond acid catalysis, metal-free conditions have also been established. Boron trifluoride etherate (BF₃·Et₂O) can be used to promote the denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles with nitriles to form a variety of substituted imidazoles. nih.govnih.gov This protocol is noted for its tolerance of a broad range of functional groups. nih.gov The reaction is believed to proceed via the ring opening of the triazole to form a diazo-imine intermediate, which then reacts with the nitrile and cyclizes. nih.gov

Table 1: Examples of Denitrogenative Imidazole Synthesis This table is interactive. You can sort and filter the data.

Precursor Type Promoter/Catalyst Key Features Reference
5-Amino-1,2,3-triazoles Conc. HCl Acid-mediated; involves carbene insertion into alcohols. rsc.org, researchgate.net
N-Sulfonyl-1,2,3-triazoles BF₃·Et₂O Metal-free; transannulation with nitriles. nih.gov, nih.gov
NH-1,2,3-triazoles Triflic Acid / AlX₃ Proceeds via in-situ N-acylation to form enamides or oxazoles. acs.org

Condensation Reactions for Substituted Imidazoles

Multicomponent condensation reactions are a cornerstone of imidazole synthesis, allowing for the one-pot construction of highly substituted imidazole rings from simple, readily available starting materials. These reactions typically involve the combination of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonia source (such as ammonium (B1175870) acetate).

A variety of catalysts have been employed to improve the efficiency and yield of these condensations. For instance, H-ZSM-22 has been used as a catalyst for the synthesis of tetra-substituted imidazoles from various aldehydes, benzil, amines, and ammonium acetate (B1210297), achieving good yields under solvent conditions. acs.org In a different approach, a low-melting eutectic mixture of urea (B33335) and zinc chloride (urea-ZnCl₂) serves as both the reaction medium and catalyst for the reaction of a dicarbonyl compound, an aromatic aldehyde, and ammonium acetate, providing triaryl-1H-imidazoles in very good yields. rsc.org A key advantage of this eutectic solvent is its reusability for multiple reaction cycles without significant loss of activity. rsc.org

Metal-free conditions have also been developed. For example, tri- and tetra-substituted imidazoles can be synthesized via sonication of an aldehyde, a 1,2-diketone, and an amine donor in an aqueous ionic liquid based on 1,4-diazabicyclo[2.2.2]octane (DABCO), affording excellent yields. organic-chemistry.org

Table 2: Catalytic Systems for Condensation-Based Imidazole Synthesis This table is interactive. You can sort and filter the data.

Catalyst / Medium Reactants Product Type Key Features Reference
H-ZSM-22 Aldehyde, Benzil, Amine, NH₄OAc Tetra-substituted Solvent conditions, good yield (86%). acs.org
Urea-ZnCl₂ Dicarbonyl, Aldehyde, NH₄OAc Triaryl-substituted Eutectic solvent, reusable. rsc.org
DABCO-based Ionic Liquid Aldehyde, Diketone, Amine/NH₄OAc Tri/Tetra-substituted Metal-free, aqueous, sonication. organic-chemistry.org
FeCl₃/I₂ Amidines, Chalcones Tetra-substituted Aerobic oxidative coupling, mild conditions. rsc.org
Silica-supported heteropolytungstic acid Benzil/Benzoin (B196080), Aldehyde, NH₄OAc Tetra-substituted Excellent yields (>94%), reflux. acs.org

Optimization of Synthetic Routes and Yield Enhancement

Improving the efficiency, yield, and sustainability of synthetic reactions is a critical aspect of chemical process development. Methodologies such as Design of Experiments (DOE) and the development of catalyst systems that operate under mild, ligand-free, and aerobic conditions are central to this effort.

Design of Experiments (DOE) Studies in Process Optimization

Design of Experiments (DOE) is a statistical approach that allows for the simultaneous variation of multiple reaction parameters to efficiently map the "reaction space" and identify optimal conditions. This method is significantly more efficient than the traditional "one variable at a time" (OVAT) approach, which can fail to identify interactions between factors and may not find the true process optimum. By exploring multiple inputs at once, DOE can identify significant interactions that would otherwise be missed.

A DOE study can be used to optimize various factors such as temperature, solvent, reaction time, and the stoichiometry of reactants and catalysts. For example, in the optimization of an SNAr reaction to produce a pyrimidine (B1678525) derivative, a DOE approach was used to investigate factors including the choice of base, solvent, and the presence of an additive. This systematic screening provides a comprehensive understanding of the factors that influence reaction outcomes, such as yield and purity. A resolution IV DOE design, for instance, can explore up to eight different factors in just 19 experiments, providing robust data on the main effects and the presence of any interactions between them.

Table 3: Illustrative Factors in a Design of Experiments (DOE) Study This table is interactive. You can sort and filter the data.

Factor Level 1 (-1) Level 2 (+1) Purpose Reference
Temperature Low (e.g., 80 °C) High (e.g., 120 °C) Determine effect of heat on rate/selectivity.
Solvent Aprotic (e.g., Dioxane) Polar (e.g., NMP) Evaluate solvent effects on solubility and reactivity.
Base Equivalents Low (e.g., 1.1 eq) High (e.g., 2.0 eq) Optimize acid scavenging and base catalysis.
Catalyst Loading Low (e.g., 1 mol%) High (e.g., 5 mol%) Find the minimum effective catalyst amount.

Ligand-Free and Aerobic Conditions for Catalytic Syntheses

Several metal-free and aerobic methods for imidazole synthesis have been reported. A notable example is the flavin-iodine catalyzed oxidative cross-dehydrogenative coupling (CDC) of amidines and chalcones. rsc.orgnih.gov This organocatalytic system uses molecular oxygen as the sole oxidant and generates water as the only byproduct, making it a highly atom-economical route to tetra-substituted imidazoles. nih.gov The reaction proceeds in good yields (60-87%) and has been demonstrated on a gram scale. nih.gov

Copper catalysis has also been adapted for ligand-free and aerobic conditions. An improved, ligand-free copper-catalyzed cyclization of o-bromoarylamines and nitriles has been developed for the efficient synthesis of benzimidazoles, with yields reaching up to 98%. nih.gov This method avoids harsh reagents and high temperatures. nih.gov Similarly, a copper-catalyzed [3+2] cycloaddition reaction has been described that uses oxygen as the oxidant without the need for additional expensive catalysts to produce imidazole derivatives in moderate to good yields. rsc.org These protocols highlight the potential for developing robust and environmentally friendly syntheses of valuable imidazole-containing compounds.

Reactivity and Chemical Transformations of 5 Ethynyl 1,2 Dimethyl 1h Imidazole

Reactions Involving the Terminal Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl group, is a highly functional and reactive handle that allows for a wide array of chemical transformations. These reactions are fundamental in synthetic organic chemistry for creating carbon-carbon and carbon-heteroatom bonds, enabling the extension of the molecular framework.

Oxidation Reactions of the Alkyne

The oxidation of the alkyne function in 5-ethynyl-1,2-dimethyl-1H-imidazole can lead to several products depending on the reagents and conditions used. While specific studies on this molecule are not prevalent, the reactivity can be inferred from general alkyne chemistry. Strong oxidative cleavage, for instance using ozone (O₃) followed by a workup, would be expected to break the carbon-carbon triple bond, yielding a carboxylic acid at the imidazole (B134444) ring (1,2-dimethyl-1H-imidazole-5-carboxylic acid). Milder oxidation conditions can convert the alkyne into an α-dicarbonyl derivative.

Oxidation Type Typical Reagents Expected Product
Oxidative Cleavage1. O₃2. H₂O1,2-dimethyl-1H-imidazole-5-carboxylic acid
Diketone FormationKMnO₄ (cold, neutral)1-(1,2-dimethyl-1H-imidazol-5-yl)ethane-1,2-dione

Reduction Reactions of the Alkyne

The ethynyl group is readily reduced to either an alkene or an alkane. The outcome of the reduction is highly dependent on the catalyst and reaction conditions employed.

Complete Reduction: Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) typically results in the complete reduction of the alkyne to the corresponding alkane, yielding 5-ethyl-1,2-dimethyl-1H-imidazole.

Partial Reduction (cis-Alkene): To obtain the cis-alkene (5-vinyl-1,2-dimethyl-1H-imidazole with Z-stereochemistry), a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline) is used. This deactivates the catalyst sufficiently to stop the reduction at the alkene stage.

Partial Reduction (trans-Alkene): The formation of a trans-alkene is not possible in this case as the terminal alkyne would yield a terminal alkene (vinyl group), which does not exhibit cis/trans isomerism.

Reduction Goal Reagents/Catalyst Product
Alkane FormationH₂, Pd/C5-ethyl-1,2-dimethyl-1H-imidazole
Alkene FormationH₂, Lindlar's Catalyst5-vinyl-1,2-dimethyl-1H-imidazole

Further Cross-Coupling Reactions

The terminal proton of the ethynyl group is acidic and can be removed by a base, forming a metal acetylide. This intermediate is a powerful nucleophile for various cross-coupling reactions, which are pivotal for constructing more elaborate molecular architectures.

Sonogashira Coupling: This reaction couples the terminal alkyne with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst. This would allow for the direct attachment of various aromatic or vinylic substituents to the ethynyl group.

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes, typically using a copper salt like copper(II) acetate in the presence of a base such as pyridine (B92270). This reaction would yield a symmetrical diyne, 1,4-bis(1,2-dimethyl-1H-imidazol-5-yl)buta-1,3-diyne.

Coupling Reaction Typical Reagents General Product Structure
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) salt, Base5-(Arylethynyl)-1,2-dimethyl-1H-imidazole
Glaser CouplingCu(II) salt, Base (e.g., Pyridine)Symmetrical 1,3-diyne derivative

Cycloaddition Reactions (e.g., for functionalized alkynyl derivatives)

The carbon-carbon triple bond of the ethynyl group can participate in cycloaddition reactions, which are powerful methods for constructing new ring systems. A prominent example is the Huisgen [3+2] cycloaddition, often referred to as a "click" reaction.

In this reaction, the alkyne reacts with an organic azide (B81097) to form a stable 1,2,3-triazole ring. nih.gov This reaction is known for its high efficiency and regioselectivity, especially in the copper(I)-catalyzed variant (CuAAC), which exclusively yields the 1,4-disubstituted triazole. This allows for the straightforward linkage of the this compound core to another molecule containing an azide group. nih.gov Another potential transformation involves a 5-exo-dig cyclization pathway if the alkyne is first functionalized to contain a suitable nucleophile. beilstein-journals.org

Transformations of the Imidazole Heterocycle

The imidazole ring is an aromatic heterocycle that can undergo substitution reactions, particularly electrophilic aromatic substitution.

Electrophilic Substitution Reactions on the Imidazole Ring

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (often called a σ-complex or arenium ion), followed by the loss of a proton to restore the aromaticity of the ring. uci.edulibretexts.org

The imidazole ring is considered an electron-rich aromatic system, making it reactive towards electrophiles. In this compound, the positions C2, N1, and C5 are already substituted. The only available carbon for substitution is at the C4 position. Therefore, electrophilic attack is expected to occur at this site. Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, typically using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

Reaction Reagents Expected Product
BrominationN-Bromosuccinimide (NBS)4-bromo-5-ethynyl-1,2-dimethyl-1H-imidazole
NitrationHNO₃, H₂SO₄5-ethynyl-1,2-dimethyl-4-nitro-1H-imidazole
SulfonationH₂SO₄, SO₃This compound-4-sulfonic acid

Nucleophilic Additions and Substitutions

The ethynyl group at the C5 position of the imidazole ring is a key site for nucleophilic additions. Due to the electron-withdrawing nature of the sp-hybridized carbons, the terminal carbon of the alkyne is susceptible to attack by nucleophiles. The reaction outcomes can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

Common nucleophilic addition reactions involving alkynes include the addition of thiols (thiol-yne reaction), amines (amino-yne reaction), and alcohols (hydroxyl-yne reaction). These reactions typically proceed via a Michael-type addition mechanism, especially when the alkyne is activated by an adjacent electron-withdrawing group. While the imidazole ring itself is not strongly electron-withdrawing, its electronic properties can influence the reactivity of the ethynyl group.

Nucleophilic substitution reactions on the imidazole ring of this compound are less common. The C-H bonds of the imidazole ring are generally not prone to direct nucleophilic attack unless activated by strong electron-withdrawing groups or under specific reaction conditions such as those involving organometallic reagents. However, functionalization of the imidazole ring can be achieved through other means, such as lithiation followed by reaction with an electrophile.

One study on the synthesis of indole-pyrazole hybrids noted that the presence of an ethynyl substituent led to a significantly lower reaction yield (12%) compared to other derivatives. mdpi.com This suggests that the ethynyl group can influence the reactivity of the heterocyclic system, potentially through steric hindrance or by participating in side reactions. mdpi.com

Nucleophile Reaction Type Potential Product Reaction Conditions
Thiol (R-SH)Thiol-yne additionVinyl sulfideBase or radical initiator
Amine (R-NH2)Amino-yne additionEnamine or imineTypically requires catalysis
Alcohol (R-OH)Hydroxyl-yne additionVinyl ether or ketoneAcid or metal catalysis
OrganocupratesConjugate additionSubstituted vinyl imidazoleEtheral solvents

Ring-Opening and Rearrangement Pathways

Imidazole rings are generally stable aromatic systems. However, under forcing conditions or with specific reagents, ring-opening reactions can occur. For imidazoles, ring fission can be initiated by strong acylating agents in the presence of alkali. For instance, the Schotten-Baumann reaction with benzoyl chloride can lead to ring cleavage to form dibenzamido-ethylene derivatives. google.com While this has not been specifically reported for this compound, it represents a potential pathway under harsh basic and acylating conditions.

Rearrangement reactions of the imidazole ring itself are not common. More frequently, substituents on the imidazole ring can undergo rearrangements. For example, the Meyer-Schuster rearrangement involves the acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated ketones. wikipedia.org If the ethynyl group of this compound were to be hydrated to form a propargyl alcohol derivative, it could potentially undergo such a rearrangement. Another related transformation is the Rupe rearrangement, which occurs with tertiary α-acetylenic alcohols and yields α,β-unsaturated methyl ketones. wikipedia.org

The van Leusen imidazole synthesis, a method for forming the imidazole ring, can sometimes be accompanied by rearrangements of the intermediate imines, leading to different substitution patterns on the final imidazole product. mdpi.com

Reactivity Modulated by Substituents and Reaction Conditions

The reactivity of this compound is significantly influenced by its substituents and the conditions under which reactions are performed.

Influence of Electronic and Steric Factors on Reaction Outcomes

The electronic properties of the substituents on the imidazole ring play a crucial role in determining its reactivity. The two methyl groups at the N1 and C2 positions are electron-donating groups. The N1-methyl group increases the electron density of the ring, making it more susceptible to electrophilic attack. The C2-methyl group also contributes to the electron density and can influence the regioselectivity of reactions.

The ethynyl group at the C5 position is generally considered to be an electron-withdrawing group due to the higher s-character of the sp-hybridized carbons. This electronic effect can influence the acidity of the remaining C-H proton on the imidazole ring and affect the nucleophilicity of the ring nitrogens.

Steric hindrance from the substituents can also dictate reaction outcomes. The C2-methyl group can sterically hinder the approach of reagents to the N1 and C5 positions. Similarly, the ethynyl group at C5 can present steric bulk that influences the approach of reagents to the C4 position and the N1-methyl group. In imidazole-catalyzed hydrolysis of esters, steric effects have been shown to play a significant role in the reaction rates. nih.gov The interplay between electronic and steric effects can be complex and can lead to unexpected regioselectivity in reactions.

Substituent Position Electronic Effect Steric Effect
MethylN1Electron-donatingModerate
MethylC2Electron-donatingModerate
EthynylC5Electron-withdrawingLinear, can be sterically demanding in some orientations

Activation of Functional Groups (e.g., Acyl Group Activation)

N-acyl imidazoles are well-known as activated acyl compounds and are often used as acyl transfer agents in organic synthesis. nih.gov The imidazole ring acts as a good leaving group, facilitating the transfer of the acyl group to a nucleophile. researchgate.net The reactivity of N-acyl imidazoles can be tuned by substituents on the imidazole ring. nih.gov

In the context of this compound, if the N1-position were to be acylated, the resulting N-acyl-5-ethynyl-1,2-dimethyl-1H-imidazolium species would be a highly reactive acylating agent. The electron-donating methyl group at C2 would enhance the nucleophilicity of the N3 nitrogen, potentially influencing the stability and reactivity of the N-acyl intermediate.

The synthesis of 2-acyl-1-methyl-1H-imidazoles and their subsequent activation through quaternization of the imidazole ring has been reported. nii.ac.jp This demonstrates a method for activating an acyl group attached to an imidazole ring, a principle that could be applicable to derivatives of this compound. The activation of the acyl group is achieved by converting the imidazole into a better leaving group, typically by forming an imidazolium (B1220033) salt. nii.ac.jp This strategy is valuable for promoting acylation reactions under mild conditions. google.com

Derivatization and Functionalization Strategies

Derivatization for Enhanced Analysis

Trimethylsilyl (B98337) (TMS) derivatization is a common and effective strategy employed in analytical chemistry to enhance the volatility and thermal stability of polar compounds for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net For a molecule like 5-ethynyl-1,2-dimethyl-1H-imidazole, the acidic proton of the terminal ethynyl (B1212043) group can be replaced by a non-polar trimethylsilyl group. This process, known as silylation, reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic behavior, leading to sharper peaks and better separation. sigmaaldrich.com

The derivatization of terminal alkynes with a TMS group is a well-established procedure. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, often in the presence of a catalyst like pyridine (B92270) to facilitate the reaction, especially with sterically hindered groups. caltech.edu The reaction involves the substitution of the active hydrogen on the alkyne with a TMS group, yielding the corresponding silylated derivative. researchgate.net

The success of the derivatization can be confirmed by various spectroscopic techniques, most notably by the disappearance of the characteristic signals of the terminal alkyne proton and the appearance of new signals corresponding to the trimethylsilyl group.

Detailed Research Findings

The introduction of a TMS group onto the ethynyl moiety of this compound would lead to predictable shifts in its spectroscopic data.

Infrared (IR) Spectroscopy: The sharp, weak absorption band characteristic of the ≡C-H stretch, typically found around 3300 cm⁻¹, would disappear upon successful silylation. The C≡C stretching frequency, usually observed around 2100 cm⁻¹, would also shift slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In ¹H NMR spectroscopy, the most significant change would be the disappearance of the singlet corresponding to the acetylenic proton. A new, strong singlet would appear in the upfield region (typically around 0.2 ppm) due to the nine equivalent protons of the TMS group.

In ¹³C NMR spectroscopy, the chemical shifts of the acetylenic carbons would be altered. The carbon atom directly attached to the silicon would experience a downfield shift, while the other acetylenic carbon would shift upfield. A new signal corresponding to the methyl carbons of the TMS group would also be observed.

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak of the derivatized compound would show an increase in mass of 72 atomic mass units, corresponding to the addition of the Si(CH₃)₃ group minus the replaced proton. The fragmentation pattern would also be expected to change, with characteristic fragments of the TMS group being observed.

The following table summarizes the expected spectroscopic data for the parent compound and its TMS derivative.

Spectroscopic Data This compound 5-((trimethylsilyl)ethynyl)-1,2-dimethyl-1H-imidazole (Predicted)
IR (cm⁻¹) ~3300 (≡C-H stretch), ~2100 (C≡C stretch)Absence of ~3300 band, shifted C≡C stretch
¹H NMR (δ, ppm) Singlet for ≡C-H protonSinglet for Si(CH₃)₃ protons (~0.2 ppm)
¹³C NMR (δ, ppm) Signals for C≡C carbonsShifted signals for C≡C carbons, signal for Si(CH₃)₃ carbons
Mass (m/z) [M]+[M+72]+

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding Reaction Mechanisms for 5-Ethynyl-1,2-dimethyl-1H-imidazole Synthesis

The synthesis of this compound can be conceptualized through two primary stages: the formation of the 1,2-dimethyl-1H-imidazole core and the subsequent introduction of the ethynyl (B1212043) group at the C5 position, or the construction of the ring from a precursor already containing the alkyne moiety. The mechanisms governing these transformations often involve transition metal-catalyzed cross-coupling reactions and intramolecular cyclizations. rsc.orgbeilstein-journals.org Palladium and copper catalysts are frequently employed for their efficiency in forming C–C and C–N bonds, which are essential for assembling the final molecular architecture. beilstein-journals.org

Metal-mediated coupling reactions are fundamental to the synthesis of substituted imidazoles. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, in particular, provide a powerful method for C–C bond formation. mdpi.comrsc.org For instance, a Sonogashira-type coupling could be envisioned for introducing the ethynyl group onto a pre-formed 5-halo-1,2-dimethyl-1H-imidazole ring. The catalytic cycle for such a palladium-catalyzed reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Another relevant pathway involves copper-catalyzed reactions, which are effective in promoting the synthesis of substituted imidazoles from terminal alkynes and amidines. chim.it In a proposed catalytic cycle, a copper(II)-diyne complex forms, which, after oxidation and reductive elimination, yields an alkynylacetimidamide intermediate. This intermediate then undergoes an intramolecular 5-endo-dig cyclization to form the imidazole (B134444) ring. chim.it The catalytic cycle is sustained by the reoxidation of the copper catalyst, often with oxygen from the air acting as the oxidant. beilstein-journals.org

Table 1: Generalized Steps in a Palladium-Catalyzed Cross-Coupling Cycle

Step Description
Oxidative Addition The active Pd(0) catalyst reacts with an aryl or vinyl halide (e.g., 5-halo-1,2-dimethyl-1H-imidazole), inserting itself into the carbon-halogen bond to form a Pd(II) complex. rsc.org
Transmetalation A copper(I) acetylide, formed from the terminal alkyne and a copper salt, transfers the ethynyl group to the Pd(II) complex, displacing the halide.

| Reductive Elimination | The two organic groups (the imidazole and the ethynyl) are eliminated from the Pd(II) complex, forming the final C–C bond of the product and regenerating the active Pd(0) catalyst. rsc.orgbeilstein-journals.org |

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanisms. In the context of metal-catalyzed synthesis, intermediates can be fleeting and present in low concentrations, making their identification challenging. Techniques such as in-situ NMR spectroscopy and mass spectrometry are vital for this purpose.

In N-heterocyclic carbene (NHC)-catalyzed reactions, which can be employed for imidazole synthesis, the formation of key intermediates like benzoin (B196080) can be followed by in-situ aerobic oxidation to produce benzil, which then reacts further to form the imidazole ring. researchgate.net The proposed mechanism for carbene-catalyzed preparations involves the formation of these distinct intermediates, which can be characterized to elucidate the reaction pathway. researchgate.net For metal-catalyzed cyclizations, π-allyl species and metallated heterocyclic complexes are common intermediates that dictate the regioselectivity and stereoselectivity of the reaction. rsc.org

Mechanistic Aspects of Imidazole Ring Formation

The construction of the imidazole ring itself can proceed through various mechanistic pathways. The specific route depends on the starting materials and reaction conditions, with methods ranging from carbene-based chemistry to intramolecular cyclization of functionalized linear precursors.

Carbene chemistry offers unique pathways for imidazole synthesis. N-heterocyclic carbenes (NHCs), which are stable forms of carbenes, are widely used as ligands in organometallic chemistry and as organocatalysts. researchgate.netnih.gov The synthesis of the imidazole ring can proceed via the insertion of a carbene into an N-H bond. For example, studies on the reaction of dimethoxycarbene with imidazole-2(3H)-thiones have shown that the carbene inserts exclusively into the N-H bond, forming a key C-N linkage. uzh.ch

Mechanisms involving rhodium-catalyzed transannulation of 1,2,4-oxadiazoles with 1-sulfonyl-1,2,3-triazoles proceed through a rhodium carbenoid intermediate. rsc.org This carbenoid is attacked by the oxadiazole, leading to a ring-opening and cyclization cascade that ultimately yields the substituted imidazole product. rsc.org Computational studies have also explored the potential for imidazole carbene intermediates in biosynthetic pathways, suggesting that such species, while difficult to produce in aqueous environments, can be key to certain C-S bond formations. nih.gov

Intramolecular cyclization is a common and powerful strategy for constructing heterocyclic rings, including the imidazole core. chim.it This approach involves a suitably designed precursor molecule that undergoes a ring-closing reaction, often promoted by a catalyst or base. A plausible mechanism for forming a substituted imidazole involves the intramolecular 5-endo-dig cyclization of an alkynylacetimidamide intermediate. chim.it This type of cyclization is favored for forming five-membered rings.

In palladium-catalyzed reactions, a cascade process can occur where an initial intermolecular reaction is followed by an intramolecular cyclization. rsc.org For example, an aryl iodide can undergo oxidative addition to a Pd(0) catalyst, followed by coordination with an allene (B1206475) and subsequent carbopalladation to form a π-allyl intermediate. This intermediate can then undergo an intramolecular nucleophilic attack to afford the final heterocyclic structure, regenerating the catalyst in the process. rsc.org Similarly, copper-catalyzed protocols can involve an A³-coupling to form a propargyl amine, which then undergoes tautomerization and a 5-exo-dig cyclization to yield the final imidazopyridine product, a fused imidazole system. beilstein-journals.org

Advanced Spectroscopic and Computational Techniques for Mechanistic Studies

A combination of advanced spectroscopic and computational methods is indispensable for a deep understanding of reaction mechanisms in imidazole synthesis. uantwerpen.be These techniques provide insights into molecular structure, reaction kinetics, and the energetics of reaction pathways.

Experimental characterization of intermediates and final products heavily relies on spectroscopic methods. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and FT-Raman spectroscopy are routinely used to confirm the structures of synthesized imidazole derivatives. uantwerpen.bemdpi.comresearchgate.net For instance, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of atoms, while IR and Raman spectra reveal the presence of specific functional groups. uantwerpen.be

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms that are difficult to probe experimentally. uantwerpen.beacs.org DFT calculations can be used to:

Map potential energy surfaces to identify transition states and intermediates.

Calculate the activation energies for different possible reaction pathways, thereby predicting the most likely mechanism. nih.gov

Simulate spectroscopic data (NMR, IR) to aid in the interpretation of experimental results. uantwerpen.be

Analyze molecular orbitals, molecular electrostatic potential (MEP), and bond dissociation energies (BDE) to understand the reactivity of molecules. uantwerpen.be

Molecular dynamics (MD) simulations can further investigate the stability of molecules in solution, providing a more complete picture of the reaction environment. uantwerpen.beresearchgate.net These computational approaches, when combined with experimental data, offer a comprehensive framework for mechanistic investigations. researchgate.netnih.govmdpi.comnih.gov

Table 2: Techniques for Mechanistic Elucidation in Imidazole Synthesis

Technique Application References
NMR Spectroscopy Structural elucidation of reactants, intermediates, and products; in-situ reaction monitoring. uantwerpen.bemdpi.comuokerbala.edu.iq
FT-IR/FT-Raman Identification of functional groups and confirmation of bond formation. uantwerpen.beresearchgate.net
Mass Spectrometry Determination of molecular weights of products and intermediates. uokerbala.edu.iqnih.gov
X-ray Crystallography Unambiguous determination of the three-dimensional structure of crystalline products and stable intermediates. uzh.chmdpi.com
DFT Calculations Mapping reaction pathways, calculating transition state energies, predicting reactivity (MEP, FMO), and simulating spectra. uantwerpen.beacs.orgnih.govnih.gov

| MD Simulations | Assessing the stability and dynamics of molecules in a solvent environment. | uantwerpen.beresearchgate.net |

Flow NMR Experiments for Real-Time Monitoring

Flow NMR spectroscopy is a powerful technique for the real-time, non-invasive monitoring of chemical reactions. By circulating a reaction mixture through an NMR spectrometer, it is possible to acquire spectra continuously, providing a detailed kinetic profile of the species involved. This methodology is particularly advantageous for studying reactions with short-lived intermediates or complex reaction networks, offering a window into the dynamic changes in concentration of reactants, intermediates, and products over time.

In a hypothetical study to investigate the reactivity of the ethynyl group of this compound, a reaction such as a click reaction with an azide (B81097) could be monitored using flow NMR. The reaction mixture would be continuously pumped through the NMR flow cell, and 1H NMR spectra would be recorded at regular intervals. By integrating the signals corresponding to specific protons on the starting material and the product, their respective concentrations can be determined throughout the course of the reaction.

The data below illustrates the type of information that can be obtained from such an experiment. The concentrations of this compound and the resulting triazole product are monitored over a period of 60 minutes.

Table 1: Real-Time Monitoring of a Click Reaction via Flow NMR

Time (minutes) Concentration of this compound (M) Concentration of Triazole Product (M)
0 0.100 0.000
10 0.075 0.025
20 0.056 0.044
30 0.042 0.058
40 0.031 0.069
50 0.023 0.077
60 0.017 0.083

This real-time data allows for the accurate determination of reaction rates and the identification of any transient intermediates, thereby providing a comprehensive understanding of the reaction mechanism.

Isotope Effect Studies in Reaction Kinetics

Isotope effect studies are a cornerstone of mechanistic chemistry, providing critical information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. A common application is the deuterium (B1214612) KIE, where a hydrogen atom is replaced by a deuterium atom.

To investigate a hypothetical base-promoted reaction involving the deprotonation of the ethynyl group on this compound, a KIE study could be employed. The rate of the reaction with the standard compound would be compared to the rate of the same reaction with a deuterated analogue, where the ethynyl proton is replaced by deuterium.

A significant primary KIE (typically kH/kD > 2) would indicate that the C-H bond is broken in the rate-determining step of the reaction. The magnitude of the KIE can provide further insight into the symmetry of the transition state.

The following table presents plausible data from such a kinetic isotope effect study.

Table 2: Kinetic Isotope Effect in the Deprotonation of this compound

Substrate Rate Constant (k) at 25°C (s-1) Kinetic Isotope Effect (kH/kD)
This compound 3.5 x 10-4 6.2
5-(ethynyl-d)-1,2-dimethyl-1H-imidazole 5.6 x 10-5

The observed kinetic isotope effect of 6.2 strongly suggests that the cleavage of the carbon-hydrogen bond of the ethynyl group is the rate-determining step of this hypothetical reaction. This information is crucial for elucidating the reaction mechanism and for designing catalysts or reaction conditions that can modulate the reaction rate.

Based on the conducted research, there is a significant lack of specific computational and theoretical studies focused exclusively on the chemical compound This compound . The available scientific literature accessible through the search queries does not provide in-depth data necessary to thoroughly address the detailed outline requested. General information on imidazole derivatives and computational studies on other substituted imidazoles exists, but a dedicated analysis of this compound is not present.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline for this specific compound without resorting to speculation or extrapolation from potentially dissimilar molecules, which would violate the core instructions of the request. The required detailed research findings, data tables, and specific analyses for this compound in the areas of electronic structure, reaction mechanisms, and spectroscopic prediction are not available in the provided search results.

To fulfill this request, access to specialized chemical databases, unpublished research, or the commissioning of new computational studies on this compound would be necessary.

Research Findings on "this compound" Remain Elusive

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies were found for the compound This compound . The requested detailed analysis, covering topics from simulated spectra to molecular interactions, could not be compiled as the primary research data for this specific molecule does not appear to be available in the public domain.

The investigation sought to uncover data pertaining to the following areas of computational chemistry and theoretical studies for this compound:

Computational Simulation of NMR and IR Spectra: No studies detailing the theoretical calculation and simulation of Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound were identified. Such simulations are crucial for comparing with experimental data to confirm molecular structures and understand electronic properties.

UV-Vis Absorption and Fluorescence Properties: The search yielded no papers or datasets on the theoretical UV-Visible absorption and fluorescence characteristics of this compound. This information is vital for understanding the compound's potential applications in materials science and as a chromophore.

π-π Stacking Interactions in Supramolecular Assemblies: While π-π stacking is a known phenomenon in imidazole-containing structures, no research was found that specifically models or discusses these interactions in the context of supramolecular assemblies formed by this compound.

Ligand-Metal Coordination Geometries: There was no available research detailing the coordination behavior of this molecule with metal ions. Theoretical studies in this area would typically explore preferred coordination geometries, bond energies, and the electronic structure of the resulting metal complexes.

Protein-Ligand Docking and Binding Affinity Predictions: No molecular docking studies or binding affinity predictions involving this compound and any protein targets were found. This type of research is fundamental in the early stages of drug discovery to predict the potential of a molecule to interact with a biological target.

While extensive research exists for the broader class of imidazole derivatives, the specific combination of the ethynyl group at the 5-position and methyl groups at the 1- and 2-positions has not been the subject of the requested computational analyses in the available literature. Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested.

Applications in Advanced Materials and Supramolecular Chemistry

Imidazole (B134444) Derivatives in the Construction of Functional Materials

Imidazole and its derivatives are fundamental components in the design of functional organic materials due to their electronic properties, thermal stability, and ability to participate in hydrogen bonding and metal coordination. rsc.orgnih.gov The incorporation of an ethynyl (B1212043) group, as seen in 5-ethynyl-1,2-dimethyl-1H-imidazole, further expands these possibilities, particularly in the field of polymers and electronics.

Conducting polymers are characterized by a conjugated backbone of alternating single and double or triple bonds, which facilitates the movement of electrons. du.ac.irnih.gov The ethynyl group (–C≡C–) is an ideal functional group for creating such conjugated systems through polymerization reactions. While direct polymerization of this compound has not been extensively documented, the polymerization of other ethynyl-substituted aromatic compounds is a well-established method for producing conductive polymers.

The imidazole moiety itself can contribute to the electronic properties of a polymer. Polypyrrole (PPy), a related heterocyclic conducting polymer, is known for its excellent electrical conductivity and biocompatibility. du.ac.irnih.gov Copolymers of imidazole and pyridine (B92270) have been synthesized, demonstrating that imidazole units can be integrated into conductive polymer chains. researchgate.net The resulting polymers exhibit electrical conductivity, with the imidazole component influencing the final properties. researchgate.net Furthermore, imidazole-functionalized molecules have been shown to possess high electron affinity and conductivity, making them suitable for use in organic electronic devices. figshare.com

Imidazole derivatives are increasingly recognized for their role in organic light-emitting diodes (OLEDs). researchgate.net They can function as electron transport materials, host materials for phosphorescent emitters, or as the core of fluorescent luminogens themselves. researchgate.netrsc.org The appeal of imidazoles in this context stems from their excellent photoluminescence, electrochemical stability, and the ease with which their structure can be modified to tune their electronic properties. researchgate.net

The combination of an imidazole core with an ethynyl group in this compound is particularly promising for optoelectronics. The ethynyl linkage can be used to extend the π-conjugation of the molecule by linking it to other aromatic systems, a common strategy for tuning the emission color and efficiency of organic emitters. Research has shown that imidazole-based materials can facilitate efficient conversion of triplet excitons into light-emitting singlet states through mechanisms like thermally activated delayed fluorescence (TADF) or hot exciton (B1674681) pathways, which is critical for developing highly efficient OLEDs. rsc.org

While specific data for this compound is not available, the properties of related compounds suggest its potential as a building block for new light-emitting materials.

Imidazole Derivative Type Role in Optoelectronics Key Properties Reference
General Imidazole CoresElectron or hole transfer facilitatorsGood thermal and electrochemical stability researchgate.net
Imidazole-based LuminogensFluorescent and phosphorescent emittersHigh photoluminescence, tunable emission researchgate.netrsc.org
Imidazole-functionalized MoleculesElectron transport layersHigh electron affinity and conductivity figshare.com

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The imidazole ring is a superb ligand in coordination chemistry, readily binding to metal ions through its sp²-hybridized nitrogen atom. rsc.org This property has led to the extensive use of imidazole derivatives in the construction of Metal-Organic Frameworks (MOFs)—crystalline, porous materials built from metal nodes and organic linkers. rsc.orgresearchgate.net

The compound this compound is an excellent candidate for a ligand in coordination chemistry. The imidazole nitrogen acts as a Lewis base, donating its lone pair of electrons to form a coordinate bond with a metal center. The presence of two methyl groups on the imidazole ring influences its donor properties: the N-methyl group prevents its use in certain coordination modes, while the C-methyl group can introduce steric effects that influence the final geometry of the metal complex.

The ethynyl group offers a unique feature for ligand design. It can remain as a non-coordinating functional group, allowing for post-synthesis modification of the resulting complex or MOF. This is a powerful strategy for introducing new functionalities into a pre-formed framework. Alternatively, the π-system of the ethynyl bond could potentially engage in weaker interactions with certain metal centers. The primary role of the imidazole moiety, however, is as a strong N-donor ligand. rsc.orgnih.gov

The synthesis of coordination polymers and MOFs typically involves the self-assembly of metal ions and organic linkers under solvothermal conditions. rsc.org Imidazole-based ligands are widely used for creating diverse and stable frameworks, including the well-known zeolitic imidazolate frameworks (ZIFs). researchgate.net

Using this compound as a linker would likely involve its nitrogen atom coordinating to a metal ion (e.g., Zn(II), Cd(II), Cu(II)) to form a multidimensional network. rsc.org The rigidity of the imidazole ring combined with the linear ethynyl group could direct the formation of specific, predictable network topologies. The ethynyl groups could line the pores of the resulting MOF, creating a unique chemical environment and providing reactive sites for further functionalization, for instance, through "click" chemistry.

Metal Ion Typical Coordination Geometry with Imidazole Ligands Potential MOF Application Reference
Zn(II)TetrahedralGas storage, Catalysis nih.gov
Cd(II)Octahedral / VariesLuminescence, Sensing rsc.org
Cu(II)Square Planar / OctahedralCatalysis, Antimicrobial materials nih.gov
Co(II)Tetrahedral / OctahedralMagnetism, Electrocatalysis researchgate.net

A key advantage of MOFs is the ability to tune their properties by carefully selecting or modifying the organic linkers. researchgate.netresearchgate.net The use of a functionalized imidazole scaffold like this compound provides multiple avenues for tuning framework properties.

Pore Environment: The ethynyl groups, being relatively nonpolar, would create a distinct chemical environment within the MOF's pores. This can influence the selective adsorption of guest molecules, for example, in gas separation applications. researchgate.net

Post-Synthetic Modification (PSM): The terminal alkyne of the ethynyl group is highly versatile for chemical reactions. It can undergo azide-alkyne cycloaddition ("click" chemistry), Sonogashira coupling, and other reactions to graft new functional groups onto the MOF's internal surface after it has been synthesized. This allows for the precise tailoring of the framework for specific applications like targeted drug delivery or catalysis without having to redesign the entire synthesis from scratch. youtube.com

Supramolecular Assembly and Non-Covalent Interactions

The field of supramolecular chemistry investigates the assembly of molecules into larger, ordered structures through non-covalent interactions. For the specific compound this compound, a detailed analysis of its role in supramolecular assembly is contingent on available research data. The following subsections explore the potential for this compound to participate in various non-covalent interactions based on its structural features, though specific experimental studies on this molecule are not publicly available.

A thorough review of scientific literature and chemical databases reveals no specific studies detailing the formation of hydrogen bonding networks in self-assembled systems involving this compound. The imidazole ring itself is known to participate in hydrogen bonding. For instance, the nitrogen atom at position 3 of the imidazole ring can act as a hydrogen bond acceptor. In related imidazole compounds that possess an N-H group, this moiety can act as a hydrogen bond donor. However, in this compound, the presence of methyl groups on both nitrogen atoms (positions 1 and 2) precludes the classic N-H···N hydrogen bonding that is often a key feature in the self-assembly of other imidazole derivatives.

While the terminal hydrogen of the ethynyl group could potentially act as a very weak hydrogen bond donor, and the nitrogen at position 3 as an acceptor, no crystal structures or solution-state studies are available to confirm such interactions for this specific molecule. Without experimental data, any discussion of its hydrogen bonding capabilities remains speculative.

There is no available research specifically documenting halogen bonding or π-π stacking interactions for this compound.

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). For this compound to participate as a halogen bond acceptor, the nitrogen atom at position 3 could interact with a halogenated compound. For it to act as a donor, a halogenated derivative of the compound would be required. Studies on other molecular systems have demonstrated that iodoalkynes can form significant halogen bonds with pyridines, creating supramolecular structures. acs.orgnih.gov However, no such studies involving this compound have been reported.

π-π Stacking: π-π stacking interactions are common in aromatic systems, including imidazoles. These interactions, arising from the alignment of π-orbitals of adjacent rings, can play a significant role in the formation of ordered structures. Research on other imidazole-based molecular junctions has shown that π-π stacked dimers can form efficient conductance pathways. nih.govrsc.org The imidazole ring in this compound is a π-system and could theoretically engage in such interactions. However, without crystallographic data or computational studies for this specific compound, the presence, geometry, and energetic contribution of any potential π-π stacking interactions remain unconfirmed. A study on a different dimethyl-benzimidazol-yl derivative noted the absence of π-π stacking, highlighting that substitution patterns can significantly influence these interactions. nih.gov

No dedicated research on the chemical self-assembly processes of this compound has been found in the public domain. Chemical self-assembly relies on the spontaneous organization of molecules into stable, well-defined structures through non-covalent interactions. While the functional groups present in this compound—namely the imidazole ring and the ethynyl group—suggest potential for directing self-assembly, the lack of experimental evidence means that no specific self-assembled structures or processes can be described for this compound.

Applications in Chemical Biology and Catalysis Chemical Principles

Imidazole (B134444) Derivatives as Scaffolds for Chemical Probes

The imidazole ring is a privileged structure in the design of chemical probes due to its ability to engage in various noncovalent interactions, including hydrogen bonding and coordination with metal ions. nih.gov The unique structure of 5-ethynyl-1,2-dimethyl-1H-imidazole, featuring a terminal alkyne, makes it particularly suitable for integration into chemical probes designed for target identification and imaging.

Design Principles for Modulating Biological Pathways

The design of effective chemical probes hinges on several key principles, including high target selectivity and affinity, cell permeability, and the presence of a functional handle for reporting or enrichment. researchgate.net The 1,2-dimethyl-imidazole core of the title compound provides a stable scaffold that can be further functionalized to optimize binding to a specific biological target. The methyl groups can enhance binding through hydrophobic interactions and improve metabolic stability.

A crucial feature of this compound is the ethynyl (B1212043) group. This functional group is a versatile handle for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This allows for the efficient and specific covalent attachment of reporter tags (like fluorophores) or affinity tags (like biotin) to the probe after it has interacted with its biological target, a key strategy in chemical biology for activity-based protein profiling and target validation.

Key Design Considerations for Imidazole-Based Probes:

PrincipleRelevance to this compound
Target Affinity & Selectivity The imidazole core can be decorated with other functional groups to achieve specific interactions with a target biomolecule. nih.gov
Bioorthogonality The ethynyl group allows for highly selective "click" reactions within a complex biological environment without cross-reactivity.
Modularity The scaffold allows for systematic modification of the core, the substituents, and the reporter tag to fine-tune properties.
Physicochemical Properties Methylation can influence solubility and cell permeability, which are critical for probes intended for live-cell imaging.

Exploration of Specific Molecular Target Interactions

Imidazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, often by mimicking the side chain of the amino acid histidine. researchgate.netacs.org The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors and can coordinate to metal ions present in the active sites of metalloenzymes.

For instance, imidazole-based compounds have been designed as inhibitors for enzymes like histone deacetylases (HDACs) and carbonic anhydrases by coordinating to the zinc ion in the active site. acs.orgresearchgate.net The 1,2-dimethyl substitution pattern of this compound can influence its binding mode and selectivity for different enzyme isoforms. Molecular docking studies are often employed to predict and rationalize these interactions, guiding the design of more potent and selective inhibitors. nih.gov The ethynyl group could also be positioned to form specific interactions within a binding pocket or act as a warhead for covalent inhibition. nih.gov

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The utility of imidazole derivatives extends to the field of catalysis, where they serve as versatile ligands for transition metals. researchgate.net The electronic properties of the imidazole ring, which can be tuned by substituents, make it an effective ligand for a variety of metal-catalyzed reactions.

N-Heterocyclic Carbene (NHC) Ligands Derived from Imidazoles

Imidazolium (B1220033) salts are precursors to N-heterocyclic carbenes (NHCs), which have become a dominant class of ligands in organometallic chemistry and catalysis. acs.orgscripps.edu The deprotonation of the corresponding imidazolium salt of this compound would yield a highly reactive NHC.

NHCs are prized for their strong σ-donating properties, which are generally stronger than those of phosphine (B1218219) ligands, leading to the formation of very stable metal complexes. scripps.edunih.gov The substituents on the nitrogen atoms and the imidazole backbone play a critical role in tuning the steric and electronic properties of the NHC and, consequently, the reactivity of the metal center. In this case, the two methyl groups provide steric bulk around the metal center, which can influence the selectivity of the catalytic reaction. The ethynyl group at the C5 position could be used to immobilize the NHC-metal complex on a solid support for applications in heterogeneous catalysis or to synthesize multimetallic catalysts.

Properties of NHC Ligands Derived from Imidazoles:

PropertyDescription
Strong σ-Donation Forms robust bonds with transition metals, enhancing catalyst stability. scripps.edu
Steric Tunability Substituents on nitrogen (e.g., methyl groups) allow for fine-tuning of the steric environment around the metal. nih.gov
Electronic Versatility The electronic nature of the imidazole ring can be modified by substituents like the ethynyl group.
Functional Handles The ethynyl group can serve as a point of attachment for immobilization or further functionalization.

Directing Groups in Transition Metal-Catalyzed C-H Activation Reactions

A major goal in modern organic synthesis is the direct functionalization of C-H bonds. researchgate.net A common strategy to control the regioselectivity of these reactions is the use of directing groups that coordinate to the metal catalyst and position it in proximity to a specific C-H bond. rsc.org The nitrogen atom (N3) of the imidazole ring in this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. rsc.org

For example, in palladium- or rhodium-catalyzed C-H arylation, the imidazole nitrogen can coordinate to the metal center, facilitating the activation of a nearby C-H bond on an attached substrate. mdpi.comnih.gov This directed C-H activation allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for the late-stage functionalization of complex molecules.

Synthetic Utility as Versatile Building Blocks

Functionalized imidazoles are valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials. chemijournal.com The compound this compound possesses multiple reactive sites that can be selectively manipulated, making it a versatile precursor in organic synthesis. crossref.orgresearchgate.net

The ethynyl group is particularly useful, as it can participate in a wide array of chemical transformations, including:

Sonogashira coupling: for the formation of carbon-carbon bonds with aryl or vinyl halides.

Click chemistry: as mentioned earlier, for conjugation to other molecules.

Hydration: to form acetyl groups.

Reduction: to form ethyl or vinyl groups.

The imidazole ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of new functional groups. The N-methyl groups enhance the stability of the ring and prevent N-H related side reactions. This combination of a stable, functionalizable core and a highly reactive ethynyl handle makes this compound a potentially valuable intermediate for the construction of complex molecular architectures.

Development of Diverse Chemical Libraries

Further research would be required to explore the potential of this compound as a building block in these areas.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 5-ethynyl-1,2-dimethyl-1H-imidazole, future research will likely focus on moving beyond traditional multi-step syntheses towards more streamlined and sustainable approaches.

One promising direction is the refinement of one-pot synthesis protocols . These methods, which combine multiple reaction steps into a single operation, offer significant advantages in terms of reduced waste, lower costs, and improved time efficiency. researchgate.net The synthesis of substituted imidazoles through multi-component reactions, for instance, by reacting dicarbonyl compounds, aldehydes, and amines, is a well-established strategy that could be adapted for the specific synthesis of this compound. organic-chemistry.orgrsc.org

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. nih.govmdpi.com This includes the use of ultrasonic irradiation to accelerate reaction rates and improve yields, as has been demonstrated for other imidazole (B134444) derivatives. nih.govmdpi.com The exploration of solvent-free reaction conditions and the use of reusable catalysts, such as nano-silica dendritic polymer-supported systems, will also be crucial in developing sustainable manufacturing processes for this compound. mdpi.com

Metal-free catalytic systems, such as those employing visible-light-mediated organic dyes, present another exciting avenue for the synthesis of imidazole derivatives. organic-chemistry.org These methods avoid the use of potentially toxic and expensive metal catalysts, aligning with the goals of sustainable chemistry.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental research. bohrium.commdpi.com For this compound, advanced computational modeling will be instrumental in unlocking its full potential.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including molecular geometry, electronic structure (HOMO-LUMO energy levels), and vibrational frequencies. bohrium.comnih.gov This information is crucial for understanding the compound's reactivity, stability, and potential for use in electronic applications. For instance, DFT studies on similar imidazole derivatives have been used to correlate their electronic properties with their performance as fluorescent chemosensors. bohrium.com

Computational models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. mdpi.comnih.gov This in silico screening is invaluable in the early stages of drug discovery and development, helping to identify promising candidates and avoid costly late-stage failures. mdpi.com

Furthermore, molecular docking simulations can predict the binding affinity and orientation of the compound with biological targets, such as enzymes. nih.govnih.gov This is particularly relevant for exploring its potential in medicinal chemistry.

Expansion into New Materials Science Applications

The unique combination of an imidazole ring and an ethynyl (B1212043) group makes this compound a promising building block for novel materials with tailored properties.

The imidazole core is known for its excellent photoluminescence and electrochemical properties, making it a key component in Organic Light-Emitting Diodes (OLEDs) . tandfonline.commdpi.comnih.gov Imidazole derivatives have been successfully used as electron transport materials, host materials, and fluorescent emitters in OLED devices. tandfonline.com The ethynyl group provides a site for further functionalization, allowing for the fine-tuning of the material's electronic and optical properties. Research in this area will likely focus on synthesizing polymers and dendrimers incorporating the this compound unit to create new materials for next-generation displays and lighting.

Another exciting application lies in the development of covalent-organic frameworks (COFs) . nih.gov These are crystalline porous polymers with a wide range of potential applications, including gas storage, catalysis, and sensing. The imidazole and ethynyl functionalities of this compound make it an ideal candidate for the construction of novel COFs with unique electronic and adsorptive properties.

Interdisciplinary Research at the Interface of Chemistry and Biology

The intersection of chemistry and biology offers fertile ground for the application of novel molecules like this compound. The imidazole moiety is a key structural feature in many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. nih.govnih.govtsijournals.com

The ethynyl group provides a "clickable" handle for bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgnih.gov This allows for the attachment of the imidazole derivative to biomolecules, such as proteins and nucleic acids, creating powerful tools for chemical biology research. These clickable probes can be used to visualize and track biological processes in living cells. rsc.org

Furthermore, the imidazole scaffold is a common feature in many pharmaceutical compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govnih.govnih.gov Future research could explore the potential of this compound and its derivatives as novel therapeutic agents.

Development of Smart Functional Materials Based on Imidazole Frameworks

The development of "smart" materials that can respond to external stimuli is a rapidly growing field of research. Imidazole-based frameworks are particularly promising for the creation of such materials.

Zeolitic Imidazolate Frameworks (ZIFs) are a subclass of metal-organic frameworks (MOFs) that have shown great promise in a variety of applications, including drug delivery and sensing. mdpi.comnih.govrsc.orgacs.org The imidazole linkers in ZIFs can be functionalized to create materials that respond to changes in pH, temperature, or the presence of specific molecules. mdpi.com The this compound could serve as a novel linker in the synthesis of ZIFs, potentially leading to materials with enhanced stability and functionality.

The development of imidazole-based sensors is another active area of research. tandfonline.comnih.govrsc.orgresearchgate.netnih.gov The imidazole ring can act as a binding site for metal ions and other analytes, and changes in its fluorescence or color upon binding can be used for detection. The ethynyl group on this compound could be used to anchor the molecule to a solid support, creating a robust and reusable sensor device.

Q & A

Q. What are the key challenges in synthesizing 5-ethynyl-1,2-dimethyl-1H-imidazole, and how can regiochemical control be optimized?

Synthesis of imidazole derivatives often faces regioselectivity issues, particularly during alkylation or halogenation steps. For example, methylating 5-bromo-2-methyl-1H-imidazole can yield a mixture of regioisomers (e.g., 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole), requiring separation via preparative-TLC with low yields (~23%) . Optimization strategies include:

  • Solvent selection : DMF improves dibromination yields (80%) compared to MeCN or toluene .
  • Reagent stoichiometry : Using 2.5 equivalents of N-bromosuccinimide (NBS) in DMF enhances dibromination efficiency .
  • Selective debromination : Organometallic reagents like n-BuLi or iPrMgCl selectively remove bromine atoms, achieving ~83% yield of desired products .

Q. How can spectroscopic techniques (NMR, IR, X-ray diffraction) confirm the structure and purity of this compound derivatives?

  • NMR : The ethynyl proton appears as a singlet near δ 2.5–3.5 ppm, while methyl groups on the imidazole ring resonate at δ 2.0–2.5 ppm .
  • IR : The C≡C stretch of the ethynyl group is observed at ~2100–2250 cm⁻¹ .
  • X-ray crystallography : Resolves regiochemical ambiguities and confirms coordination modes in organometallic complexes (e.g., Ru or Pt complexes with ethynyl-imidazole ligands) .

Q. What safety considerations are critical when handling this compound in large-scale synthesis?

  • Scaling hazards : Bromination with NBS in DMF poses explosion risks due to exothermic reactions; controlled temperature and solvent selection (e.g., toluene as a safer alternative) are recommended .
  • Air-sensitive reagents : Use Schlenk lines or gloveboxes for reactions involving n-BuLi or Grignard reagents .

Advanced Research Questions

Q. How does the ethynyl group in this compound influence electronic properties in organometallic complexes?

The ethynyl group acts as a π-conjugated linker, stabilizing metal centers (e.g., Ru or Fe) and enabling redox activity. Cyclic voltammetry of Ru complexes shows one-electron oxidation at the M–C≡C–aryl moiety (E₁/₂ ≈ +0.8 V vs. Ag/AgCl), suggesting applications in molecular electronics . Computational modeling (DFT) can further elucidate charge distribution and frontier molecular orbitals.

Q. What strategies resolve contradictions in regiochemical outcomes during imidazole functionalization?

Contradictory results (e.g., unexpected regioisomer ratios) can arise from subtle differences in reaction conditions. Approaches include:

  • Mechanistic studies : Probe intermediates using in-situ NMR or mass spectrometry to identify kinetic vs. thermodynamic control.
  • Computational modeling : Predict regioselectivity via transition-state energy calculations (e.g., using Gaussian or ORCA software) .
  • Cross-validation : Compare synthetic routes (e.g., direct bromination vs. Sandmeyer reactions) to identify robust pathways .

Q. How can this compound derivatives be applied in molecular electronics or catalysis?

  • Single-molecule junctions : The ethynyl group facilitates electronic coupling between metal electrodes and molecular backbones, enabling conductance studies .
  • Catalytic platforms : Imidazole’s Lewis basic nitrogen can stabilize transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What computational tools are recommended for predicting ADMET properties of imidazole-based drug candidates?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity to targets like EGFR or casein kinase .
  • ADMET prediction : SwissADME or ADMETLab for evaluating bioavailability, CYP450 interactions, and toxicity .

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